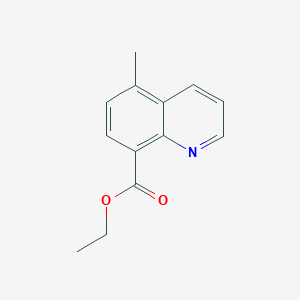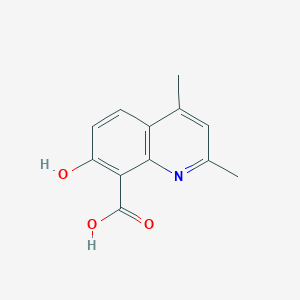![molecular formula C12H10BFO2 B11889903 (3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)
(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a fluorinated biphenyl precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorinated biphenyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borane derivatives, and substituted biphenyl compounds. These products are valuable intermediates in organic synthesis and can be further functionalized for various applications .
科学的研究の応用
Chemistry
In chemistry, (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it a valuable reagent in the formation of carbon-carbon bonds .
Biology
In biological research, this compound is utilized in the development of fluorescent sensors and probes. The boronic acid group can interact with diols and other biomolecules, enabling the detection and quantification of various biological targets .
Medicine
In medicinal chemistry, (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is explored for its potential as a pharmacophore in drug design. Its unique structure and reactivity allow for the development of novel therapeutic agents targeting specific biological pathways .
Industry
Industrially, this compound is employed in the production of advanced materials, including polymers and liquid crystals. Its incorporation into these materials can enhance their properties and performance in various applications .
作用機序
The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, facilitating the modulation of biological pathways and chemical reactions . The fluorinated biphenyl structure also contributes to the compound’s stability and reactivity, enabling its use in diverse applications .
類似化合物との比較
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluorobiphenyl-4-boronic acid
- 5-Fluorobenzoxaborole
Uniqueness
Compared to similar compounds, (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid offers unique advantages due to its biphenyl structure, which provides additional sites for functionalization and enhances its reactivity in cross-coupling reactions . The presence of the fluorine atom also increases the compound’s stability and alters its electronic properties, making it a versatile reagent in organic synthesis and medicinal chemistry .
特性
分子式 |
C12H10BFO2 |
|---|---|
分子量 |
216.02 g/mol |
IUPAC名 |
[3-(3-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H |
InChIキー |
RFQHWFSANQVTKT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=CC(=CC=C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


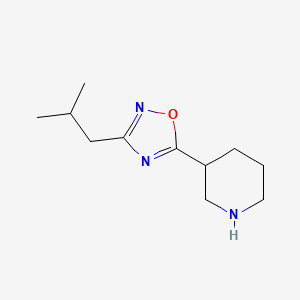


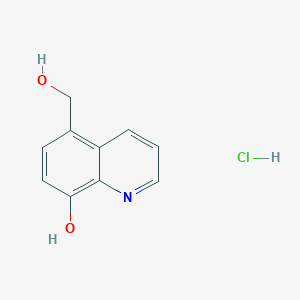
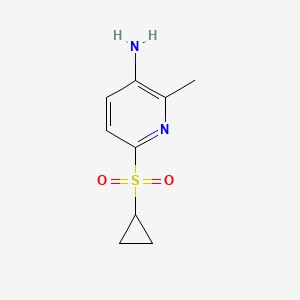
![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)

![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)

